molecular formula C19H21N3O4 B4555199 N-[(Z)-1-(4-methoxyphenyl)-3-oxo-3-piperazin-1-ylprop-1-en-2-yl]furan-2-carboxamide

N-[(Z)-1-(4-methoxyphenyl)-3-oxo-3-piperazin-1-ylprop-1-en-2-yl]furan-2-carboxamide

Cat. No.: B4555199
M. Wt: 355.4 g/mol
InChI Key: ARECDNMGSHXJPG-SSZFMOIBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(Z)-1-(4-methoxyphenyl)-3-oxo-3-piperazin-1-ylprop-1-en-2-yl]furan-2-carboxamide is a useful research compound. Its molecular formula is C19H21N3O4 and its molecular weight is 355.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-[2-(4-methoxyphenyl)-1-(1-piperazinylcarbonyl)vinyl]-2-furamide is 355.15320616 g/mol and the complexity rating of the compound is 523. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Receptor Affinity and Selectivity

Compounds structurally similar to N-[2-(4-methoxyphenyl)-1-(1-piperazinylcarbonyl)vinyl]-2-furamide have been investigated for their affinity and selectivity towards various receptors, notably serotonin receptors. One study describes a compound with high affinity for 5-HT1A serotonin receptors, demonstrating its potential as a selective antagonist without significant alpha 1-adrenergic receptor affinity (Raghupathi et al., 1991). Another research outlines the synthesis and evaluation of fluorescent ligands for human 5-HT1A receptors, showing high receptor affinity and fluorescence properties, indicating their utility in receptor visualization and study (Lacivita et al., 2009).

Novel Synthetic Routes and Compound Characterization

Several studies have focused on novel synthetic methodologies that produce compounds with potential therapeutic properties. For instance, research on the ruthenium-catalyzed hydroamination of vinylarenes presents a method for forming compounds with high affinity and selectivity towards certain receptors (Utsunomiya & Hartwig, 2003). Another study describes the synthesis of benzodifuranyl derivatives with anti-inflammatory and analgesic properties, highlighting the versatility of furamide derivatives in medicinal chemistry (Abu‐Hashem et al., 2020).

Applications in Imaging and Diagnostics

Compounds with structural similarities to N-[2-(4-methoxyphenyl)-1-(1-piperazinylcarbonyl)vinyl]-2-furamide have been explored for their potential in imaging. One study evaluated 18F-labeled compounds for PET imaging of serotonin 1A receptors, providing insights into their application in diagnosing and understanding neurological disorders (Choi et al., 2015).

Electroactive and Electrochromic Properties

Research into the electroactive and electrochromic properties of compounds indicates potential applications in materials science. For example, a study on azo polymers demonstrates the reversible optical storage capabilities of such materials, which could be relevant to the development of advanced data storage technologies (Meng et al., 1996).

Properties

IUPAC Name

N-[(Z)-1-(4-methoxyphenyl)-3-oxo-3-piperazin-1-ylprop-1-en-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4/c1-25-15-6-4-14(5-7-15)13-16(19(24)22-10-8-20-9-11-22)21-18(23)17-3-2-12-26-17/h2-7,12-13,20H,8-11H2,1H3,(H,21,23)/b16-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARECDNMGSHXJPG-SSZFMOIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C(=O)N2CCNCC2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(/C(=O)N2CCNCC2)\NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[(Z)-1-(4-methoxyphenyl)-3-oxo-3-piperazin-1-ylprop-1-en-2-yl]furan-2-carboxamide
Reactant of Route 2
N-[(Z)-1-(4-methoxyphenyl)-3-oxo-3-piperazin-1-ylprop-1-en-2-yl]furan-2-carboxamide
Reactant of Route 3
N-[(Z)-1-(4-methoxyphenyl)-3-oxo-3-piperazin-1-ylprop-1-en-2-yl]furan-2-carboxamide
Reactant of Route 4
N-[(Z)-1-(4-methoxyphenyl)-3-oxo-3-piperazin-1-ylprop-1-en-2-yl]furan-2-carboxamide
Reactant of Route 5
N-[(Z)-1-(4-methoxyphenyl)-3-oxo-3-piperazin-1-ylprop-1-en-2-yl]furan-2-carboxamide
Reactant of Route 6
N-[(Z)-1-(4-methoxyphenyl)-3-oxo-3-piperazin-1-ylprop-1-en-2-yl]furan-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.